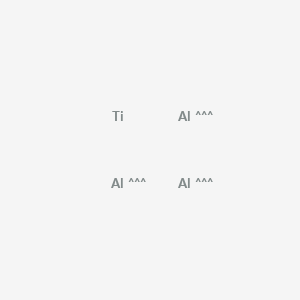
CID 6336852
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, compound with titanium (31): , also known as aluminum titanium (3:1) intermetallic compound, is a material composed of aluminum and titanium in a 3:1 atomic ratio. This compound is known for its unique properties, including high strength, low density, and excellent resistance to oxidation and corrosion. These characteristics make it valuable in various industrial applications, particularly in aerospace, automotive, and high-temperature environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of aluminum titanium (3:1) intermetallic compound can be achieved through several methods. One common approach is the magnesium thermal reduction of titanium dioxide in aluminum chloride-potassium chloride molten salt. This method involves maintaining the reaction at 750°C for 2 hours to obtain the desired compound . Another method involves the pressureless sintering of calcined alumina and rutile ore at 1650°C for 2 hours .
Industrial Production Methods: In industrial settings, aluminum titanium (3:1) intermetallic compound is often produced using powder metallurgy techniques. This involves milling titanium and aluminum powders, pressing them into a desired shape, and then sintering the pressed powders in a vacuum furnace at high temperatures . This method ensures uniform distribution of the elements and results in a high-quality intermetallic compound.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum titanium (3:1) intermetallic compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with hydrochloric acid and phosphoric acid, leading to the formation of aluminum chloride and titanium chloride . The compound also exhibits corrosion behavior in acidic environments, with the rate of corrosion increasing with higher titanium content .
Common Reagents and Conditions: Common reagents used in reactions with aluminum titanium (3:1) intermetallic compound include hydrochloric acid, phosphoric acid, and other strong acids. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired outcome .
Major Products Formed: The major products formed from reactions involving aluminum titanium (3:1) intermetallic compound include aluminum chloride, titanium chloride, and other related compounds. These products are often analyzed using techniques such as x-ray diffraction and scanning electron microscopy to determine their composition and structure .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, aluminum titanium (3:1) intermetallic compound is used as a catalyst in various reactions due to its high surface area and reactivity. It is also studied for its potential use in hydrogen storage and other energy-related applications .
Biology and Medicine: While not commonly used in biology and medicine, the compound’s biocompatibility makes it a candidate for research in biomedical implants and prosthetics. Its high strength and low density are advantageous for creating durable and lightweight medical devices .
Industry: In industry, aluminum titanium (3:1) intermetallic compound is widely used in the aerospace and automotive sectors. Its high-temperature stability and resistance to oxidation make it ideal for components exposed to extreme conditions, such as turbine blades and exhaust systems .
Wirkmechanismus
The mechanism of action of aluminum titanium (3:1) intermetallic compound involves its interaction with other materials at the molecular level. The compound’s high reactivity allows it to form strong bonds with other elements, enhancing its mechanical properties and resistance to corrosion. The presence of aluminum and titanium atoms in a specific arrangement contributes to its unique characteristics, such as high strength and low density .
Vergleich Mit ähnlichen Verbindungen
- Aluminum titanium (1:1) intermetallic compound (AlTi)
- Aluminum titanium (2:1) intermetallic compound (Al2Ti)
- Aluminum titanium (1:3) intermetallic compound (AlTi3)
Uniqueness: Compared to other aluminum-titanium intermetallic compounds, aluminum titanium (3:1) intermetallic compound stands out due to its specific atomic ratio, which provides a balance of properties such as high strength, low density, and excellent oxidation resistance. This makes it particularly suitable for applications requiring a combination of these characteristics .
Eigenschaften
CAS-Nummer |
12004-78-3 |
|---|---|
Molekularformel |
AlTi |
Molekulargewicht |
74.849 g/mol |
IUPAC-Name |
aluminum;titanium |
InChI |
InChI=1S/Al.Ti |
InChI-Schlüssel |
KHEQKSIHRDRLMG-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Al].[Ti] |
Kanonische SMILES |
[Al].[Ti] |
Key on ui other cas no. |
12004-78-3 |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















